molecular formula C20H20FN3O2 B2695006 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2380176-61-2

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one

货号 B2695006
CAS 编号: 2380176-61-2
分子量: 353.397
InChI 键: CRHXWHARMUEWGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is a potent and selective inhibitor of EGFR T790M, which is a common mutation found in NSCLC patients who have developed resistance to first-generation EGFR TKIs.

作用机制

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one selectively inhibits EGFR T790M mutation by irreversibly binding to the cysteine residue in the ATP-binding pocket of the kinase domain. This results in the inhibition of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation and survival. By inhibiting EGFR T790M, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one induces apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation.
Biochemical and Physiological Effects:
2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has been shown to have potent antitumor activity in NSCLC cells with EGFR T790M mutation both in vitro and in vivo. In addition, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has minimal activity against wild-type EGFR, which reduces the risk of toxicity and side effects. 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

实验室实验的优点和局限性

One advantage of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is its potent and selective inhibition of EGFR T790M, which makes it a promising candidate for the treatment of NSCLC patients with EGFR T790M mutation. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is its low overall yield, which makes it difficult to produce in large quantities for clinical use.

未来方向

For 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one include the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. In addition, the development of new EGFR TKIs with improved potency and selectivity for EGFR T790M is an ongoing area of research. Furthermore, the identification of new biomarkers for patient selection and monitoring of treatment response is also an important area of future research.

合成方法

The synthesis of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one involves several steps. The first step is the reaction of 2-fluoroaniline with 2-chloro-5-nitrobenzoic acid to form 2-fluoro-5-nitrophenylamine. The second step is the reaction of 2-fluoro-5-nitrophenylamine with 2-(2-chloroethoxy)ethanol to form 2-(2-fluoro-5-nitrophenoxy)ethanol. The third step is the reaction of 2-(2-fluoro-5-nitrophenoxy)ethanol with 3-(2-methylbenzimidazol-1-yl)azetidine-1-amine to form 2-(2-fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one. The overall yield of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is around 15%.

科学研究应用

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one demonstrated potent and selective inhibition of EGFR T790M, with minimal inhibition of wild-type EGFR. In clinical trials, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one showed significant efficacy in NSCLC patients with EGFR T790M mutation who had previously received first-generation EGFR TKIs. 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is currently approved by the FDA for the treatment of NSCLC patients with EGFR T790M mutation.

属性

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-13(26-19-10-6-3-7-16(19)21)20(25)23-11-15(12-23)24-14(2)22-17-8-4-5-9-18(17)24/h3-10,13,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHXWHARMUEWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C(C)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。